molecular formula C16H27Cl2N3 B1388989 1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride CAS No. 926904-42-9

1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride

Cat. No. B1388989
CAS RN: 926904-42-9
M. Wt: 332.3 g/mol
InChI Key: RYNVHPUYCHAVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride, also known by its chemical formula C26H44N2O , is a compound with a molecular weight of approximately 400.653 g/mol . It belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties.


Synthesis Analysis

The synthesis of this compound involves the reaction between 1-benzylpiperidine and piperazine in the presence of suitable reagents. The detailed synthetic pathway and conditions may vary depending on the specific research study or laboratory protocol. Researchers have explored various synthetic routes to obtain this compound for further investigation .


Molecular Structure Analysis

The molecular structure of 1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride consists of a piperazine ring with a benzyl group attached to one of the nitrogen atoms. The dihydrochloride salt form indicates that two chloride ions are associated with the piperazine nitrogen atoms. The arrangement of atoms and bonds within the molecule significantly influences its biological activity and interactions with other molecules .


Chemical Reactions Analysis

1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride may participate in various chemical reactions. These reactions could involve hydrolysis, oxidation, or derivatization of functional groups. Researchers have investigated its reactivity under different conditions to understand its behavior and potential applications .


Physical And Chemical Properties Analysis

  • Stability : The compound is stable under standard laboratory conditions but may degrade upon exposure to light, heat, or moisture .

Safety And Hazards

  • Environmental Impact : Dispose of this compound according to local regulations to prevent environmental contamination .

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)14-18-10-6-16(7-11-18)19-12-8-17-9-13-19;;/h1-5,16-17H,6-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNVHPUYCHAVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNCC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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